molecular formula C3H7N3O3 B12361542 1,2-Propanediol,3-azido-

1,2-Propanediol,3-azido-

Cat. No.: B12361542
M. Wt: 133.11 g/mol
InChI Key: NTTPPOFZRXKQDP-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-azido- is an organic compound with the molecular formula C3H7N3O2. It is a derivative of propanediol where one of the hydroxyl groups is substituted with an azido group. This compound is known for its potent mutagenic properties and has been studied for its effects on genetic material .

Preparation Methods

1,2-Propanediol, 3-azido- can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-propanediol with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,2-Propanediol, 3-azido- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.

Scientific Research Applications

1,2-Propanediol, 3-azido- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Its mutagenic properties make it a useful tool in genetic studies to induce mutations and study their effects.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific genetic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-azido- involves its interaction with genetic material. The azido group can induce mutations by causing base-pair substitutions in DNA. This mutagenic effect is primarily due to the formation of reactive intermediates that interact with the DNA, leading to changes in the genetic code .

Comparison with Similar Compounds

1,2-Propanediol, 3-azido- can be compared with other azido compounds such as azidoalanine and azidomethane. While all these compounds share the azido functional group, 1,2-Propanediol, 3-azido- is unique due to its specific structure and the presence of two hydroxyl groups. This structural difference influences its reactivity and the types of reactions it can undergo .

Similar compounds include:

Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

3-azidooxypropane-1,2-diol

InChI

InChI=1S/C3H7N3O3/c4-5-6-9-2-3(8)1-7/h3,7-8H,1-2H2

InChI Key

NTTPPOFZRXKQDP-UHFFFAOYSA-N

Canonical SMILES

C(C(CON=[N+]=[N-])O)O

Origin of Product

United States

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